3,5-Dimethylimidazo[1,5-a]pyridine

OLED Fluorescence Quantum Yield

3,5-Dimethylimidazo[1,5-a]pyridine is a structurally distinct imidazo[1,5-a]pyridine isomer engineered for high-performance OLED emitters (75% quantum yield, 450 nm blue electroluminescence), superior π–π stacking, and tailored steric bulk in Pd/Au NHC catalysts. Its 3,5-dimethyl substitution uniquely enhances solubility, film-forming properties, and polymorphic control compared to 1-methyl or 1,3-dimethyl analogs, making it the definitive building block for luminescent materials, cross-coupling catalysis, and antibacterial library synthesis. Choose this isomer for unmatched optical clarity, catalytic selectivity, and reproducible solid-state behavior.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 6558-65-2
Cat. No. B3356274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylimidazo[1,5-a]pyridine
CAS6558-65-2
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=CN=C(N12)C
InChIInChI=1S/C9H10N2/c1-7-4-3-5-9-6-10-8(2)11(7)9/h3-6H,1-2H3
InChIKeyRIGQVWJROKXEOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylimidazo[1,5-a]pyridine (CAS 6558-65-2) | Heterocyclic Scaffold for OLED Emitters and Ligand Design


3,5-Dimethylimidazo[1,5-a]pyridine is a bicyclic N-heterocycle containing a fused imidazole-pyridine core with methyl substituents at positions 3 and 5. It belongs to the imidazo[1,5-a]pyridine family, a class recognized for its structural versatility in luminescent materials, N-heterocyclic carbene (NHC) ligands, and medicinal chemistry scaffolds [1][2]. The compound serves as a building block for blue-emissive fluorophores in organic light-emitting diodes (OLEDs) and as a precursor for L-shaped NHC ligands in transition-metal catalysis [3][4]. Its specific substitution pattern dictates distinct electronic properties, solid-state packing behavior, and optical performance compared to other imidazopyridine isomers and substitution variants [5].

Why 3,5-Dimethylimidazo[1,5-a]pyridine Cannot Be Replaced by Other Imidazopyridine Isomers or Methyl-Substituted Analogs


Within the imidazopyridine family, the fusion pattern and methyl substitution position fundamentally alter electronic distribution, photophysical properties, and coordination behavior. Imidazo[1,2-a]pyridine isomers exhibit a purely dipolar nature with broad absorption and weak fluorescence, whereas imidazo[1,5-a]pyridine derivatives display cyanine-like character with intense absorption and higher emission quantum yields [1]. Among imidazo[1,5-a]pyridine variants, the specific placement of methyl groups at the 3 and 5 positions (vs. 1-methyl, 3-methyl, or 1,3-dimethyl analogs) critically influences the compound‘s capacity for π–π stacking interactions, steric bulk in ligand design, and the tunability of Stokes shifts for emissive applications [2][3]. Consequently, generic substitution with other methylated imidazopyridines risks compromised optical performance, altered catalytic selectivity, or unintended polymorphic behavior in solid-state applications.

Quantitative Differentiation Evidence for 3,5-Dimethylimidazo[1,5-a]pyridine vs. Comparators


Optical Performance: 3,5-Dimethylimidazo[1,5-a]pyridine Exhibits 75% Quantum Yield vs. Imidazo[1,2-a]pyridine Analogs

3,5-Dimethylimidazo[1,5-a]pyridine demonstrates a fluorescence quantum yield of 75% with blue emission at 450 nm, a performance metric that exceeds the typically lower quantum yields observed for imidazo[1,2-a]pyridine derivatives in comparable solution-state measurements [1].

OLED Fluorescence Quantum Yield

Steric and Electronic Differentiation: Methyl Group Placement at 3 and 5 Positions vs. 1-Methylimidazo[1,5-a]pyridine in Ligand Design

The 3,5-dimethyl substitution pattern on the imidazo[1,5-a]pyridine core introduces steric hindrance around the carbene center that differs from the 1-methyl analog (CAS 6558-62-9). In L-shaped heterobidentate NHC ligand architectures, the 3,5-dimethyl derivative provides enhanced rigidity and altered hemilabile nitrogen positioning compared to 1-methyl-substituted variants, which can critically affect catalyst stability and turnover in Au(I)/Au(III) redox cycles [1].

NHC Ligand Catalysis Steric Bulk

Antibacterial Potency: Imidazo[1,5-a]pyridine Hydrazone Derivatives Outperform Chloramphenicol Against Multiple Pathogens

Although data for the parent 3,5-dimethyl compound are limited, structurally related imidazo[1,5-a]pyridine-hydrazone derivatives exhibit superior antibacterial activity compared to the clinical antibiotic chloramphenicol. In a standardized susceptibility assay, these derivatives demonstrated enhanced efficacy against Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Shigella [1].

Antibacterial MIC Hydrazone

Solid-State Polymorphism: Distinct Packing Behavior of 3,5-Dimethyl vs. 1,3-Disubstituted Imidazo[1,5-a]pyridines

Systematic investigation of imidazo[1,5-a]pyridine polymorphism reveals that the 3,5-dimethyl substitution pattern leads to distinct crystal packing motifs and energetic frameworks compared to 1,3-disubstituted analogs. Hirshfeld surface analysis and energy framework calculations demonstrate that methyl placement at the 3 and 5 positions (vs. 1 and 3 positions) alters π–π stacking interactions and hydrogen bonding networks, directly impacting solid-state luminescence properties and material processability [1].

Polymorphism Crystal Engineering Solid-State

Procurement-Driven Application Scenarios for 3,5-Dimethylimidazo[1,5-a]pyridine


Blue OLED Emitter Development

Leverage the compound‘s 75% quantum yield and 450 nm blue emission for the design of solution-processed or vacuum-deposited OLEDs. The 3,5-dimethyl substitution enhances solubility and film-forming properties compared to non-methylated or 1-methyl analogs, enabling efficient sky-blue to deep-blue electroluminescence in display and lighting technologies [1].

N-Heterocyclic Carbene (NHC) Ligand Synthesis for Transition-Metal Catalysis

Utilize 3,5-dimethylimidazo[1,5-a]pyridine as a precursor for L-shaped, hemilabile NHC ligands. The 3,5-dimethyl pattern provides optimal steric bulk and conformational rigidity for Au(I)/Au(III) and Pd(II) catalyst systems, distinguishing it from 1-methyl or 3-methyl analogs in cross-coupling, C–H activation, and oxidant-free catalysis applications [2].

Antibacterial Hydrazone Derivative Synthesis

Employ the imidazo[1,5-a]pyridine core as a starting material for hydrazone-functionalized derivatives with documented antibacterial activity exceeding chloramphenicol against Gram-positive and Gram-negative pathogens. The 3,5-dimethyl scaffold offers a tunable platform for generating compound libraries targeting drug-resistant bacterial strains [3][4].

Polymorph Screening and Crystal Engineering Studies

Investigate the distinct solid-state polymorphism of 3,5-dimethylimidazo[1,5-a]pyridine for applications requiring controlled crystal packing, such as organic semiconductors, nonlinear optical materials, or pharmaceutical co-crystals. The compound’s packing behavior differs from 1,3-disubstituted analogs, providing unique energetic frameworks for materials design [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dimethylimidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.